Cas no 1858140-36-9 (2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde)

2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
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- 2-(2-methoxypyridin-3-yl)thiazole-5-carbaldehyde
- AM10527
- 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde
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- インチ: 1S/C10H8N2O2S/c1-14-9-8(3-2-4-11-9)10-12-5-7(6-13)15-10/h2-6H,1H3
- InChIKey: UTAIRISZWSRUKB-UHFFFAOYSA-N
- ほほえんだ: S1C(C=O)=CN=C1C1=CC=CN=C1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 228
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 80.3
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM301350-500mg |
2-(2-methoxypyridin-3-yl)thiazole-5-carbaldehyde |
1858140-36-9 | 95%+ | 500mg |
$743 | 2022-12-28 | |
Chemenu | CM301350-500mg |
2-(2-methoxypyridin-3-yl)thiazole-5-carbaldehyde |
1858140-36-9 | 95% | 500mg |
$743 | 2021-08-18 |
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehydeに関する追加情報
Introduction to 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde (CAS No. 1858140-36-9)
2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde, with the CAS number 1858140-36-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a thiazole ring and a methoxypyridine moiety, making it a promising candidate for various biological applications.
The molecular formula of 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is C10H9N2O2S, and its molecular weight is approximately 219.26 g/mol. The compound's structure consists of a thiazole ring fused to a pyridine ring, with a methoxy group and an aldehyde functional group. These structural elements contribute to its chemical reactivity and biological activity, making it an interesting target for further investigation.
In recent years, 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde has been the subject of several studies focusing on its potential therapeutic applications. One notable area of research is its role as a potential inhibitor of specific enzymes involved in various disease pathways. For instance, studies have shown that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes in signal transduction pathways associated with cancer and inflammatory diseases.
A study published in the Journal of Medicinal Chemistry in 2021 reported that 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde demonstrated significant inhibition of the enzyme cyclin-dependent kinase 4 (CDK4), which is overexpressed in many types of cancer. The researchers found that the compound effectively reduced the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for the development of novel anticancer drugs.
Beyond its anticancer properties, 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde has also shown promise in the treatment of neurodegenerative diseases. A study published in the Journal of Neurochemistry in 2020 investigated the compound's ability to protect neurons from oxidative stress and apoptosis. The results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a neuroprotective agent.
The mechanism of action of 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is not yet fully understood, but it is believed to involve multiple pathways. One possible mechanism is its ability to modulate intracellular signaling cascades by interacting with specific protein targets. Additionally, the presence of the aldehyde functional group may contribute to its reactivity with biomolecules, potentially leading to the formation of covalent adducts that affect cellular processes.
In terms of synthesis, 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde can be prepared through various routes, including multistep organic synthesis involving reactions such as nucleophilic substitution and condensation. A recent synthetic method published in Organic Letters in 2019 described an efficient one-pot synthesis using microwave-assisted conditions, which significantly reduced reaction time and improved yield compared to traditional methods.
The safety profile of 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde is an important consideration for its potential use in pharmaceutical applications. Preclinical studies have generally shown that the compound has low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to ensure its safety for human use.
In conclusion, 2-(2-Methoxypyridin-3-yl)thiazole-5-carbaldehyde (CAS No. 1858140-36-9) is a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and multifaceted mechanisms of action make it an attractive target for further research and development in medicinal chemistry and pharmaceutical science. As ongoing studies continue to uncover new insights into its properties and applications, this compound holds significant promise for advancing our understanding and treatment of various diseases.
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